Nitroethane-1,1-d2
Overview
Description
Synthesis Analysis
Nitroalkanes, including nitroethane, are key starting materials for the synthesis of a large variety of important targets . They offer unique utility and value for small molecule synthesis by providing reactivity to efficiently create complex molecules, reduce reaction steps, and optimize synthesis costs .Molecular Structure Analysis
The molecular structure of Nitroethane-1,1-d2 consists of 2 carbon atoms, 3 hydrogen atoms, 2 deuterium atoms, 1 nitrogen atom, and 2 oxygen atoms . Nitroalkanes contain a total of 9 bonds, including 4 non-hydrogen bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 nitro group .Scientific Research Applications
Mechanism of the Nef Reaction : Leitch (1955) explored the mechanism of the Nef reaction using nitroethane-1,1-d2. The isolation of ethanal-1-d in significant yield supports certain mechanisms while refuting others, providing insights into the reaction pathways of nitro compounds (L. C. Leitch, 1955).
Raman Spectroscopy in High Pressure Studies : Courtecuisse et al. (1998) conducted comparative Raman spectroscopy studies of nitroethane under high static pressure. This research aids in understanding the physicochemical behavior of nitro compounds in relation to their detonation properties (S. Courtecuisse et al., 1998).
Inhibition in Ethylene Oxide Synthesis : Reiss and Luft (1998) investigated nitroethane as a chlorine-free inhibitor in the synthesis of ethylene oxide. This study examines its effects on catalyst activity and selectivity, contributing to safer and more efficient industrial processes (T. Reiss & G. Luft, 1998).
Enzyme Inactivation Study : Alston, Porter, and Bright (1983) explored how 1-chloro-1-nitroethane, a derivative of nitroethane, acts as a suicide inactivator of D-amino acid oxidase. This contributes to understanding enzyme function and inhibition mechanisms (T. Alston et al., 1983).
Benzannulation Mechanism Analysis : Yuan et al. (2015) conducted a density functional theory (DFT) study to elucidate the mechanism of the benzannulation of nitroethane. This research provides new insights into the reaction process and the role of solvents and bases (Haiyan Yuan et al., 2015).
Degradation of Chlorinated Organics : Liu et al. (2014) investigated the degradation of 1,2-dichloroethane using advanced reduction processes, a study relevant for environmental remediation and pollution control (Xu Liu et al., 2014).
Ruminal Fluid Fermentation : Gutiérrez-Bañuelos et al. (2008) examined the effects of nitroethane on ruminal fluid fermentation and methanogenesis. This research is significant for understanding digestive processes and greenhouse gas emissions in ruminants (H. Gutiérrez-Bañuelos et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1,1-dideuterio-1-nitroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAJNNLRCFZED-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583680 | |
Record name | Nitro(1,1-~2~H_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitroethane-1,1-d2 | |
CAS RN |
13031-33-9 | |
Record name | Nitro(1,1-~2~H_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitroethane-1,1-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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